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(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide

aminopeptidase kinetics M42 metalloaminopeptidase substrate specificity profiling

(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide, commonly named L-Isoleucine 4-nitroanilide or H-Ile-pNA (CAS 70324-66-2), is a stereochemically defined amino acid p-nitroanilide derivative with molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol. It belongs to the class of chromogenic protease substrates that release 4-nitroaniline upon enzymatic cleavage, enabling spectrophotometric detection at 405 nm.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
CAS No. 70324-66-2
Cat. No. B3151114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide
CAS70324-66-2
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C12H17N3O3/c1-3-8(2)11(13)12(16)14-9-4-6-10(7-5-9)15(17)18/h4-8,11H,3,13H2,1-2H3,(H,14,16)/t8-,11-/m0/s1
InChIKeyNCCAUSZFESISCS-KWQFWETISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Isoleucine 4-Nitroanilide (H-Ile-pNA, CAS 70324-66-2): Chromogenic Protease Substrate for Enzyme Kinetics & Inhibitor Screening


(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide, commonly named L-Isoleucine 4-nitroanilide or H-Ile-pNA (CAS 70324-66-2), is a stereochemically defined amino acid p-nitroanilide derivative with molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol [1]. It belongs to the class of chromogenic protease substrates that release 4-nitroaniline upon enzymatic cleavage, enabling spectrophotometric detection at 405 nm . Commercial specifications commonly cite melting points of 57–62 °C, optical rotation [α]D²⁴ = +125 ± 2° (c=1% in 1N HCl), and purities reaching ≥99% by TLC .

1
Chromogenic protease substrate for enzyme kinetics assays
2
(2S,3S) stereochemistry for specific S1 pocket probing
3
Spectrophotometric detection at 405 nm via 4-nitroaniline release

Why L-Isoleucine 4-Nitroanilide Cannot Be Replaced by Generic Amino Acid p-Nitroanilides for Quantitative Protease Profiling


Amino acid p-nitroanilide substrates are not functionally interchangeable. Proteases and aminopeptidases exhibit pronounced substrate specificity dictated by the amino acid side chain occupying the S1 pocket, resulting in kcat/Km values that can differ by orders of magnitude among Leu-pNA, Ile-pNA, Met-pNA, Val-pNA, and Phe-pNA substrates [1]. This compound's L-isoleucine moiety, defined (2S,3S) stereochemistry, and characteristic optical rotation of +125° provide both enzymatic selectivity and physico-chemical identity benchmarks that generic or racemic p-nitroanilide substrates cannot replicate . Substituting with a different amino acid pNA—even the structurally similar L-Leu-pNA—fundamentally alters enzyme kinetics parameters and invalidates cross-study comparisons [2].

Kinetics shift
Amino acid pNA substrates are not interchangeable; even L-Leu-pNA may alter kcat/Km and binding affinity, invalidating cross-study comparisons.
Stereochemistry loss
Generic or racemic substitutes cannot replicate the (2S,3S) identity benchmarks required for enantiomer-specific enzyme recognition.
Probe mismatch
The β-branched Ile side chain probes a distinct S1 pocket geometry that linear or aromatic substrates do not interrogate.

Quantitative Differentiation Evidence: L-Isoleucine 4-Nitroanilide versus Leading Amino Acid p-Nitroanilide Substrates


Kinetic Differentiation of H-Ile-pNA versus H-Leu-pNA and H-Met-pNA Against M42 Aminopeptidases (TmPep1050 and CelM)

In a direct head-to-head comparison against the M42 aminopeptidases TmPep1050 and CelM, L-Ile-pNA displayed kinetic parameters that are clearly distinguishable from L-Leu-pNA and L-Met-pNA. For TmPep1050, L-Ile-pNA exhibited a Km of 1,900 ± 200 µM and kcat of 0.059 ± 0.008 s⁻¹ (kcat/Km = 31.1 s⁻¹ M⁻¹), intermediate between L-Leu-pNA (Km 4,000 ± 300 µM, kcat 0.253 ± 0.019 s⁻¹, kcat/Km = 63.2) and L-Met-pNA (Km 650 ± 50 µM, kcat 0.009 ± 0.001 s⁻¹, kcat/Km = 13.8). For CelM, L-Ile-pNA gave Km 2,800 ± 200 µM, kcat 0.110 ± 0.010 s⁻¹, kcat/Km = 39.3, compared with L-Leu-pNA (Km 3,500 ± 400 µM, kcat 0.400 ± 0.030, kcat/Km = 114.3) and L-Met-pNA (Km 2,900 ± 150 µM, kcat 0.072 ± 0.006, kcat/Km = 24.8) [1]. These values establish H-Ile-pNA as a distinct kinetic probe that provides intermediate catalytic efficiency with tighter enzyme binding (lower Km) than L-Leu-pNA for TmPep1050.

M42 Kinetics
Head-to-head
TmPep1050: Km 1,900 µM, kcat 0.059 s⁻¹, kcat/Km 31.1 s⁻¹ M⁻¹. CelM: Km 2,800 µM, kcat 0.110 s⁻¹, kcat/Km 39.3 s⁻¹ M⁻¹.
Distinct kinetic probe with intermediate catalytic efficiency and tighter binding than Leu-pNA for TmPep1050.
Context-dependent; kcat/Km differs 2–3 fold vs Leu-pNA and Met-pNA.
aminopeptidase kinetics M42 metalloaminopeptidase substrate specificity profiling chromogenic substrate

Comparative Catalytic Efficiency of H-Ile-pNA versus H-Leu-pNA and H-Met-pNA Against TmPep1050 12-mer Oligopeptidase

When tested against the TmPep1050 12-mer form, L-Ile-pNA exhibited a Km of 1,100 ± 100 µM, kcat of 53 ± 4 s⁻¹, and kcat/Km of 4.8 × 10⁴ s⁻¹ M⁻¹. This is substantially below L-Leu-pNA (Km 1,750 ± 250 µM, kcat 138 ± 12 s⁻¹, kcat/Km 7.9 × 10⁴ s⁻¹ M⁻¹) and markedly above L-Met-pNA (Km 1,750 ± 100 µM, kcat 16 ± 1 s⁻¹, kcat/Km 9.1 × 10³ s⁻¹ M⁻¹) [1]. The 5.3-fold higher catalytic efficiency of H-Ile-pNA over H-Met-pNA demonstrates that the β-branched isoleucine side chain confers a distinct kinetic profile not achievable with the linear thioether-containing methionine derivative.

Oligopeptidase efficiency
Head-to-head
TmPep1050 12-mer: Km 1,100 µM, kcat 53 s⁻¹, kcat/Km 4.8 × 10⁴ s⁻¹ M⁻¹.
5.3-fold higher catalytic efficiency than Met-pNA; lower Km than Leu-pNA supports S1 pocket architecture studies.
Reported rank: intermediate between Leu-pNA and Met-pNA.
oligopeptidase kinetics TmPep1050 catalytic efficiency kcat/Km substrate ranking

Substrate Specificity Ranking: L-Ile-pNA Among Nine Amino Acid p-Nitroanilides Against Recombinant Bacillus subtilis Aminopeptidase

A comprehensive substrate specificity screen of recombinant Bacillus subtilis aminopeptidase against nine amino acid p-nitroanilides revealed a clear activity hierarchy: Leu-pNA > Arg-pNA ≈ Lys-pNA > Ala-pNA ≈ Ile-pNA ≈ Val-pNA ≈ Phe-pNA ≈ Pro-pNA ≫ Glu-pNA (inactive). Within this ranking, L-Ile-pNA occupies a distinct tier of moderate hydrolytic activity, clearly distinguished from both the high-activity tier (Leu-, Arg-, Lys-pNA) and the inactive tier (Glu-pNA) [1]. This class-level evidence positions H-Ile-pNA as a specific probe for detecting aminopeptidases with preference for β-branched hydrophobic amino acids.

B. subtilis panel
Class-level
Mid-tier hydrolytic activity among nine amino acid-pNA substrates; ranked with Ala, Val, Phe, Pro-pNA.
Probes β-branched hydrophobic S1 pocket geometry; distinct from high-activity (Leu) and inactive (Glu) tiers.
Class-level inference; exact fold differences not reported.
Bacillus subtilis aminopeptidase substrate specificity ranking p-nitroanilide panel hydrophobic amino acid

Physicochemical Identity Benchmarks: Optical Rotation and Melting Point as Enantiomeric Purity and Lot Consistency Verification

The compound's defined (2S,3S) stereochemistry gives rise to a characteristic specific optical rotation of [α]D²⁴ = +125 ± 2° (c=1% in 1N HCl) and a melting point range of 57–62 °C . In contrast, L-Leu-pNA (CAS 4178-93-2) exhibits a melting point of 88–90 °C and a different optical rotation profile. These physico-chemical constants serve as quantitative identity and purity benchmarks that allow procurement professionals and QC laboratories to verify lot-to-lot consistency and detect degradation or racemization, which is particularly critical when the compound is used in quantitative enzyme kinetic assays where stereochemical purity directly impacts Km determination.

Identity benchmarks
Data to verify
[α]D²⁴ = +125 ± 2°; mp 57–62 °C; purity ≥99% (TLC).
Enables QC verification of (2S,3S) stereochemical integrity to prevent racemization-related kinetic errors.
Source review; supplier data; verify against received lot COA.
optical rotation melting point enantiomeric purity quality control lot consistency

Purity Specifications Across Commercial Sources: Enabling Lot Selection for Sensitivity-Critical Assays

Commercially available H-Ile-pNA spans a purity range from 95% to ≥99% (TLC) across different vendors . Chem-Impex offers the highest documented purity at ≥99% (TLC) with batch-specific QC data , while other sources provide 97% (with NMR, HPLC, GC batch reports) or 95% minimum purity . For comparison, L-Leu-pNA is commonly available at ≥98% (TLC) . The availability of ≥99% purity H-Ile-pNA is significant for applications where residual amino acid or nitroaniline contaminants could elevate background absorbance at 405 nm, reducing the signal-to-noise ratio in low-activity enzyme assays.

Purity range
Lot attribute
≥99% (TLC) available from select vendors; other sources offer 95–97% with orthogonal QC data.
Higher purity grade may reduce background absorbance in low-activity enzyme assays.
Specification review; lot-specific QC documentation recommended.
purity specification TLC purity HPLC purity procurement decision assay sensitivity

Functional Annotation as Chymotrypsin Substrate: Endopeptidase-Specific Cleavage versus Aminopeptidase Substrates

H-Ile-pNA is functionally annotated as a substrate for chymotrypsin, which cleaves the compound at the amide bond to release 4-nitroaniline detectable at 405 nm . This distinguishes it from the primary application of L-Leu-pNA, which is predominantly employed as a leucine aminopeptidase (LAP) substrate . The β-branched isoleucine side chain at the P1 position probes the chymotrypsin S1 specificity pocket in a manner distinct from the archetypal aromatic substrates (Phe-pNA, Tyr-pNA) and linear aliphatic substrates (Leu-pNA, Met-pNA), making H-Ile-pNA a valuable complementary tool for comprehensive chymotrypsin specificity mapping .

Chymotrypsin probe
Class-level
Endopeptidase substrate; cleaved at the amide bond by chymotrypsin; non-aromatic β-branched P1 residue.
Complements aromatic P1 substrates in chymotrypsin inhibitor screening for broader SAR profiling.
Functional annotation; data to verify in target assay.
chymotrypsin substrate endopeptidase 4-nitroaniline release inhibitor screening

Optimal Application Scenarios for L-Isoleucine 4-Nitroanilide (CAS 70324-66-2) in Protease Research and Inhibitor Discovery


M42 Aminopeptidase Substrate Specificity Profiling and Enzyme Engineering

H-Ile-pNA serves as an essential member of a three-substrate kinetic panel (alongside L-Leu-pNA and L-Met-pNA) for characterizing M42 family aminopeptidases such as TmPep1050 and CelM [1]. The compound's distinct kinetic fingerprint (Km 1,900 µM, kcat 0.059 s⁻¹ for TmPep1050) provides a β-branched amino acid probe that resolves S1 pocket architecture differences not captured by linear (Leu) or thioether-containing (Met) substrates. This application is critical for laboratories engaged in functional annotation of misannotated cellulases that are actually aminopeptidases [1].

Chymotrypsin Inhibitor Screening with Non-Aromatic P1 Substrate Complement

In chymotrypsin inhibitor discovery programs, H-Ile-pNA complements the standard aromatic P1 substrates (Suc-Ala-Ala-Pro-Phe-pNA, etc.) by probing the enzyme's S1 pocket with a β-branched aliphatic side chain . This enables detection of inhibitors whose binding mode or potency is modulated by P1 residue geometry, providing a more complete structure-activity relationship (SAR) profile. The chromogenic 4-nitroaniline release (A₄₀₅) allows high-throughput compatible, continuous absorbance-based readout without the need for quenched-fluorescent substrates .

Bacillus subtilis Aminopeptidase Specificity Classification in Food Protein Hydrolysis Research

In corn protein hydrolysis optimization studies using recombinant Bacillus subtilis aminopeptidase, H-Ile-pNA occupies a specific mid-tier activity category among nine tested amino acid-pNA substrates [2]. Its inclusion in substrate specificity panels is necessary for correctly classifying aminopeptidase preference toward hydrophobic amino acids, which guides the selection of synergistic endoprotease combinations for maximizing hydrolysis degree and free amino acid yield in industrial protein processing [2].

Enantiomeric Purity Verification in Stereochemistry-Sensitive Enzyme Kinetics

The well-characterized optical rotation ([α]D²⁴ = +125 ± 2°) and melting point (57–62 °C) of H-Ile-pNA provide quantitative identity benchmarks that QC laboratories can use to verify stereochemical integrity upon receipt . This is particularly important because the (2S,3S) configuration is essential for correct enzyme-substrate recognition; even partial racemization at the C2 position would produce a mixture of L- and D-isoleucine p-nitroanilides, generating spurious kinetic data due to differential binding and turnover by stereospecific proteases .

Application
Selection Property
Validation Focus
M42 aminopeptidase specificity profiling
Distinct kinetic fingerprint vs Leu-pNA and Met-pNA
S1 pocket architecture interpretation
Chymotrypsin inhibitor screening
Non-aromatic β-branched P1 substrate
P1 residue geometry SAR profiling
Bacillus subtilis aminopeptidase classification
Mid-tier activity among nine pNA substrates
Hydrophobic amino acid preference classification
Stereochemistry-sensitive enzyme kinetics
Characterized optical rotation and melting point
Enantiomeric purity verification upon receipt
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